molecular formula C8H5Cl2F3S B6313559 2-(Trifluoromethylthio)benzal chloride, 99% CAS No. 1301739-84-3

2-(Trifluoromethylthio)benzal chloride, 99%

Cat. No. B6313559
CAS RN: 1301739-84-3
M. Wt: 261.09 g/mol
InChI Key: DFZMCENKZATVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethylthio)benzal chloride, referred to as 2-TFMB, is a synthetic organic compound with a molecular formula of C7H4ClF3S. It is a colorless solid that is soluble in organic solvents such as benzene and chloroform. 2-TFMB is used in organic synthesis as a reagent for the preparation of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-TFMB has been used in various scientific research applications, such as the synthesis of various organic compounds and pharmaceuticals. It has also been used in the synthesis of dyes, catalysts, and other organic materials. In addition, 2-TFMB has been used in the synthesis of polymers and in the preparation of various organic materials.

Mechanism of Action

2-TFMB is an organic reagent that can be used to catalyze a variety of reactions. It can act as a nucleophile, an electrophile, or a catalyst in organic reactions. When used as a nucleophile, it can react with electrophiles such as carbonyls, carboxylic acids, and halides. When used as an electrophile, it can react with nucleophiles such as amines, alcohols, and thiols. When used as a catalyst, it can promote the formation of new bonds between organic molecules.
Biochemical and Physiological Effects
2-TFMB has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the formation of prostaglandins. In addition, 2-TFMB has been found to have anti-inflammatory and anti-tumor properties in animal studies.

Advantages and Limitations for Lab Experiments

2-TFMB has several advantages for use in laboratory experiments. It is a stable compound that is readily available and has a low cost. It is also easy to handle and has a low toxicity. The main limitation of 2-TFMB is its low solubility in water, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the use of 2-TFMB. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of polymers and other materials with new properties. In addition, it could be used in the development of new catalysts and in the study of biochemical and physiological effects. Finally, it could be used in the development of new analytical techniques and in the study of reaction mechanisms.

Synthesis Methods

2-TFMB is prepared by the reaction of trifluoromethanesulfenyl chloride with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in a solvent such as dichloromethane or dimethylformamide. The reaction is typically carried out at room temperature and the product is isolated by filtration.

properties

IUPAC Name

1-(dichloromethyl)-2-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3S/c9-7(10)5-3-1-2-4-6(5)14-8(11,12)13/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZMCENKZATVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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